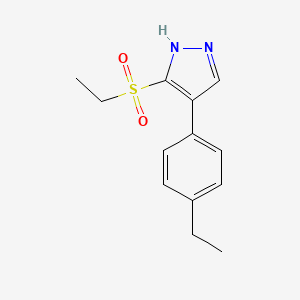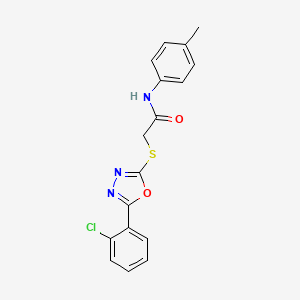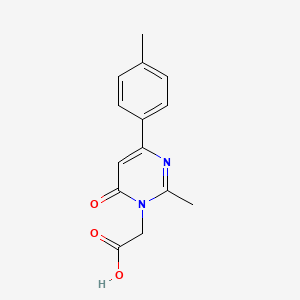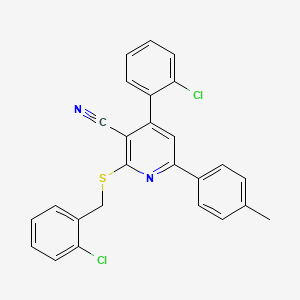
Ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This particular compound is characterized by the presence of a difluoromethyl group, which is known to enhance the biological activity and metabolic stability of the molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate typically involves the difluoromethylation of pyrimidine derivatives. One common method is the reaction of 4,4-difluoro-3-oxobutanoate with a suitable pyrimidine precursor under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using specialized equipment to ensure the purity and yield of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of difluoromethyl-substituted derivatives .
Aplicaciones Científicas De Investigación
Ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Another difluoromethylated pyrimidine derivative with similar biological activities.
Methyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate: Contains two difluoromethyl groups and exhibits enhanced biological activity.
Uniqueness
Ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its metabolic stability and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C14H12F2N2O2 |
|---|---|
Peso molecular |
278.25 g/mol |
Nombre IUPAC |
ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H12F2N2O2/c1-2-20-14(19)10-8-17-13(18-11(10)12(15)16)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3 |
Clave InChI |
FJSMSWBNRBPBMX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(N=C1C(F)F)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B11775529.png)
![tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate](/img/structure/B11775530.png)
![7-Methyl-3-(pyrrolidin-2-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11775536.png)

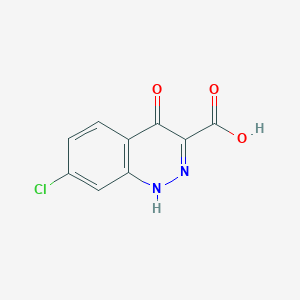
![3,6-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11775549.png)
![7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11775566.png)
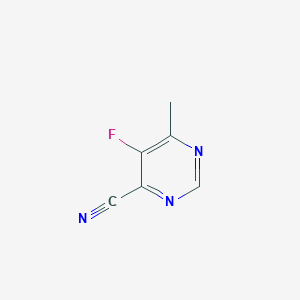
![6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid](/img/structure/B11775578.png)
![4-tert-Butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate](/img/structure/B11775580.png)
